

Delavirdine: A Technical Guide to its Structure, Properties, and Experimental Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), its unique chemical structure and properties confer a specific mechanism of action and a distinct metabolic profile. This technical guide provides an in-depth overview of delavirdine's structure, chemical properties, and detailed methodologies for its synthesis and analysis. It is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development and related fields.

Chemical Structure and Identification

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound belonging to the bis(heteroaryl)piperazine (BHAP) class of NNRTIs.

Chemical Structure:

Table 1: Chemical Identification of Delavirdine



Identifier	Value
IUPAC Name	N-[2-[4-[3-(propan-2-ylamino)-2- pyridinyl]piperazine-1-carbonyl]-1H-indol-5- yl]methanesulfonamide
CAS Number	136817-59-9
Molecular Formula	C22H28N6O3S
Molecular Weight	456.56 g/mol
SMILES	CC(C)NC1=NC=CC=C1N2CCN(CC2)C(=O)C3 =CNC4=C3C=C(C=C4)NS(=O)(=O)C
InChI Key	WHBIGIKBNXZKFE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Delavirdine

Property	Value	Reference
Melting Point	226-228 °C	N/A
pKa1	4.56	N/A
pKa2	8.9	N/A
Log P (n-octanol/water)	2.84	N/A
Aqueous Solubility (mg/mL)	2.942 (pH 1.0), 0.295 (pH 2.0), 0.00081 (pH 7.4)	N/A

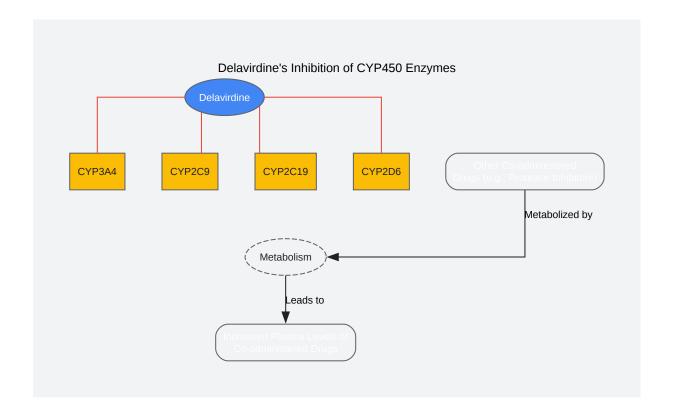
Mechanism of Action and Signaling Pathways

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site for



nucleoside binding. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.

One of the most significant interactions of delavirdine with cellular signaling pathways is its inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition is a key factor in its drug-drug interaction profile.



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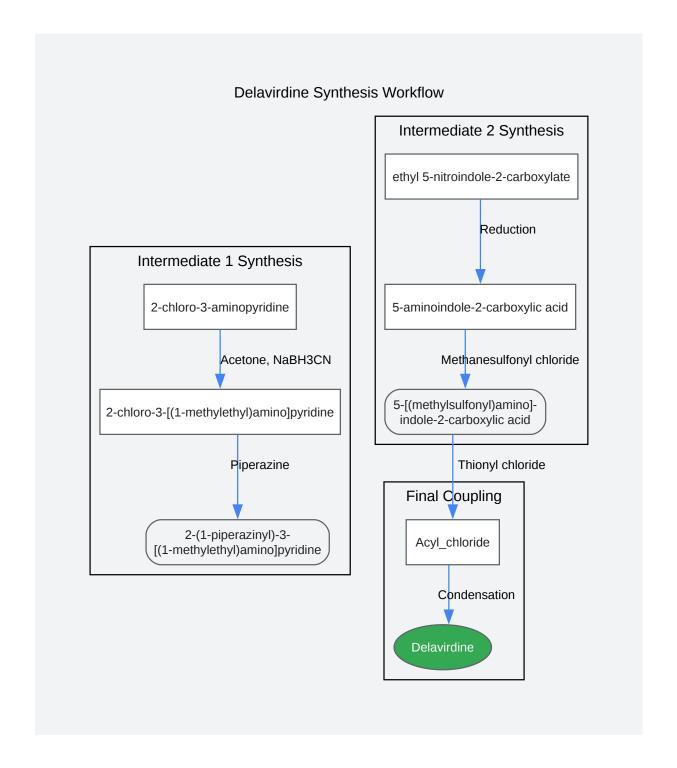
Delavirdine's inhibitory effect on major CYP450 enzymes.

Experimental Protocols Synthesis of Delavirdine

The synthesis of delavirdine can be achieved through a multi-step process as outlined in the following workflow. This process involves the synthesis of two key intermediates which are then



coupled to form the final product.[1]



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A generalized workflow for the synthesis of delavirdine.



Detailed Protocol:

- Step 1: Synthesis of Intermediate 1 (2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine)
 - To a solution of 2-chloro-3-aminopyridine in a suitable solvent, add acetone.
 - Cool the mixture and add sodium cyanoborohydride portion-wise.
 - Stir the reaction at room temperature until completion, monitored by TLC.
 - Work up the reaction to isolate 2-chloro-3-[(1-methylethyl)amino]pyridine.
 - React the product with an excess of piperazine at elevated temperature.
 - Purify the resulting mixture to obtain the desired intermediate.[1]
- Step 2: Synthesis of Intermediate 2 (5-[(methylsulfonyl)amino]-indole-2-carboxylic acid)
 - Reduce ethyl 5-nitroindole-2-carboxylate using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).
 - Isolate the resulting 5-aminoindole-2-carboxylic acid.
 - React the aminoindole with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the sulfonamide.
 - Purify the product to obtain the second key intermediate.
- Step 3: Final Coupling to Yield Delavirdine
 - Treat 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride.
 - In a separate flask, dissolve 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine in an appropriate aprotic solvent.
 - Slowly add the acyl chloride solution to the solution of the piperazine derivative at a controlled temperature.



- Stir the reaction until completion.
- Perform an aqueous workup and purify the crude product by recrystallization or chromatography to obtain delavirdine.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Table 3: HPLC Method for Delavirdine Analysis in Plasma

Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 μm)
Mobile Phase	Isocratic or Gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate	Typically 1.0 mL/min
Detection	UV at a specific wavelength (e.g., 260 nm) or Fluorescence
Injection Volume	20 μL
Sample Preparation	Protein precipitation with acetonitrile followed by centrifugation and filtration.

Detailed Protocol for Plasma Sample Analysis:

- Sample Preparation:
 - $\circ~$ To 200 μL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
 - Add 400 μL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL into the HPLC system.
- Chromatographic Conditions:
 - Set up the HPLC system with a C18 column and the chosen mobile phase. A typical mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile in a 60:40 (v/v) ratio.
 - Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
 - Set the UV detector to the appropriate wavelength for delavirdine detection.
- Data Analysis:
 - Integrate the peak areas of delavirdine and the internal standard.
 - Construct a calibration curve by plotting the ratio of the peak area of delavirdine to the internal standard against the concentration of the delavirdine standards.
 - Determine the concentration of delavirdine in the plasma samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: NMR Parameters for Delayirdine Structural Characterization



Parameter	Condition
Spectrometer	400 MHz or higher
Solvent	Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3)
Nuclei	1H, 13C
Techniques	1D (1H, 13C), 2D (COSY, HSQC, HMBC)

Detailed Protocol for NMR Analysis:

Sample Preparation:

- Dissolve approximately 5-10 mg of delavirdine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

- Tune and shim the NMR spectrometer for the prepared sample.
- Acquire a 1D 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to the 1H spectrum.
- If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

Data Interpretation:



- Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the 1H NMR spectrum to assign protons to specific functional groups.
- Analyze the chemical shifts in the 13C NMR spectrum to identify the different carbon environments.
- Use the 2D NMR data to confirm the assignments and establish the connectivity of the molecule. A partial 1H NMR assignment in DMSO-d6 is as follows: δ 1.23 (d, 6H), 2.89 (s, 3H), 3.24 (brs, 4H), 3.69 (m, 1H), 3.99 (brs, 4H).[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for delavirdine. The provided experimental protocols for synthesis, HPLC, and NMR analysis offer a practical resource for researchers. The visualization of its mechanism of action on CYP450 enzymes and its synthetic workflow aims to facilitate a deeper understanding of this antiretroviral agent. This compilation of technical information serves as a valuable reference for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

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References

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